molecular formula C42H24N6O11 B15014588 2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]

2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]

Cat. No.: B15014588
M. Wt: 788.7 g/mol
InChI Key: GKIUIYDGZBWSFZ-UHFFFAOYSA-N
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Description

N-(3-NITROPHENYL)-2-[4-(4-{5-[(3-NITROPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple nitrophenyl groups and isoindole moieties. Its unique chemical properties make it a subject of interest in synthetic chemistry, materials science, and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITROPHENYL)-2-[4-(4-{5-[(3-NITROPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the nitrophenyl and isoindole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various nitro, amine, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(3-NITROPHENYL)-2-[4-(4-{5-[(3-NITROPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the isoindole moieties can interact with biological macromolecules. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Bis(3-nitrophenyl)isophthalamide
  • 3-Nitro-N-(4-nitrophenyl)aniline
  • 1-(N-(4-Methyl-3-nitrophenyl)carbamoyl)piperidine

Uniqueness

N-(3-NITROPHENYL)-2-[4-(4-{5-[(3-NITROPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its complex structure, which allows for multiple functionalizations and interactions. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C42H24N6O11

Molecular Weight

788.7 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[4-[4-[5-[(3-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C42H24N6O11/c49-37(43-25-3-1-5-29(21-25)47(55)56)23-7-17-33-35(19-23)41(53)45(39(33)51)27-9-13-31(14-10-27)59-32-15-11-28(12-16-32)46-40(52)34-18-8-24(20-36(34)42(46)54)38(50)44-26-4-2-6-30(22-26)48(57)58/h1-22H,(H,43,49)(H,44,50)

InChI Key

GKIUIYDGZBWSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC(=CC=C8)[N+](=O)[O-]

Origin of Product

United States

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